molecular formula C13H10ClN3 B2386824 2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine CAS No. 34164-94-8

2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No. B2386824
CAS RN: 34164-94-8
M. Wt: 243.69
InChI Key: JBULXFBOAPDPFC-UHFFFAOYSA-N
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Description

“2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine” is a chemical compound with the CAS Number: 34164-94-8 . It has a molecular weight of 243.7 .


Synthesis Analysis

Imidazopyridine, the core structure of this compound, is synthesized from easily available chemicals . The synthesis employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H10ClN3/c14-10-6-4-9 (5-7-10)12-13 (15)17-8-2-1-3-11 (17)16-12/h1-8H,15H2 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The compound is part of a series of molecules designed, synthesized, and evaluated as selective COX-2 inhibitors . The synthesis involved two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave the final compounds .

Safety and Hazards

Specific safety and hazard information for this compound can be found in its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c14-10-6-4-9(5-7-10)12-13(15)17-8-2-1-3-11(17)16-12/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBULXFBOAPDPFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)N)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine

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